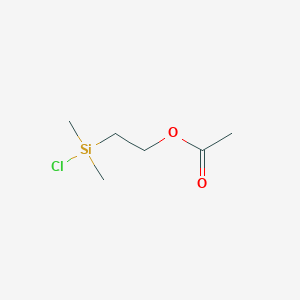
trans-Codeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Codeine is a chemical compound that is derived from opium and is commonly used in the production of painkillers. It is a natural alkaloid that has been found to be effective in treating pain and coughs. This compound is a potent analgesic that works by binding to the mu-opioid receptors in the brain and spinal cord. The chemical structure of this compound is similar to that of morphine, which is another potent analgesic.
Mécanisme D'action
Trans-Codeine works by binding to the mu-opioid receptors in the brain and spinal cord. This binding activates the receptors, which in turn leads to the release of endorphins, which are natural painkillers produced by the body. The endorphins then bind to the mu-opioid receptors, leading to a reduction in pain.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It is a potent analgesic that can reduce pain by up to 50%. It also has sedative effects, which can help to reduce anxiety and promote relaxation. This compound can also cause respiratory depression, which can be a concern in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-Codeine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a natural compound that is readily available. It is also relatively easy to synthesize in the lab. However, this compound can be difficult to work with due to its potency and potential for respiratory depression. It can also be expensive to produce in large quantities.
Orientations Futures
There are a number of future directions for research on trans-Codeine. One area of research is the development of new painkillers that are based on the structure of this compound. Another area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, there is a need for further research into the biochemical and physiological effects of this compound, particularly in relation to its potential for respiratory depression.
Méthodes De Synthèse
The synthesis of trans-Codeine involves the extraction of the alkaloid from opium. The opium is first treated with a weak acid to convert the morphine into codeine. The codeine is then extracted from the opium using a solvent such as chloroform. The codeine is then treated with a reducing agent such as sodium borohydride to produce this compound.
Applications De Recherche Scientifique
Trans-Codeine has been the subject of extensive scientific research due to its potential use as a painkiller. It has been found to be effective in treating various types of pain, including chronic pain, neuropathic pain, and cancer pain. This compound has also been found to be effective in treating coughs.
Propriétés
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12-,13+,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-DTKOIPMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














